molecular formula C15H10Cl2N2O3 B5701792 (2E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide

(2E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide

Cat. No.: B5701792
M. Wt: 337.2 g/mol
InChI Key: XFOAWNBNGRWNAV-QPJJXVBHSA-N
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Description

(2E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This specific compound features two chlorine atoms and a nitro group, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name

(E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-14-9-12(19(21)22)5-6-13(14)17/h1-9H,(H,18,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOAWNBNGRWNAV-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitroaniline and 3-chlorobenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 2-chloro-5-nitroaniline and 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The final step involves the amidation of the reduced product with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the desired enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, more efficient catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas, resulting in the reduction of the nitro group to an amine.

    Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Amines, thiols, in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of electron-withdrawing groups (nitro and chloro) can influence the compound’s reactivity, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-chlorophenyl)-3-(3-chlorophenyl)prop-2-enamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    (2E)-N-(2-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide: Lacks one chlorine atom, which can affect its chemical properties and interactions.

Uniqueness

(2E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide is unique due to the presence of both nitro and chloro groups, which can significantly influence its chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

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